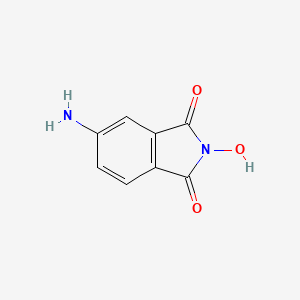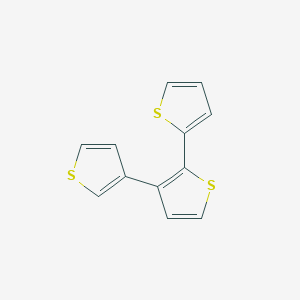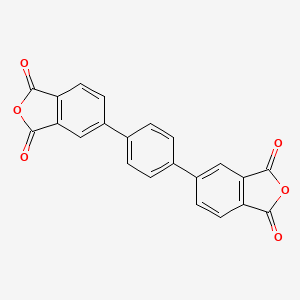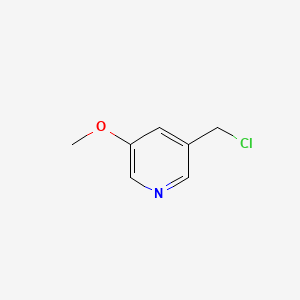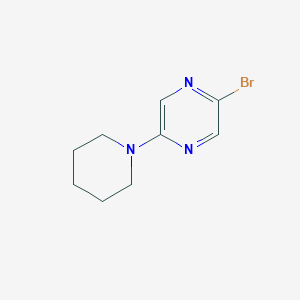
2-Imidazolidinone, 1-(2-hydroxypropyl)-
Overview
Description
2-Imidazolidinones are cyclic derivatives of urea . They are a class of 5-membered ring heterocycles structurally related to imidazolidine . They feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . Drugs featuring this ring system include emicerfont, imidapril, and azlocillin .
Molecular Structure Analysis
The molecular weight of 2-Imidazolidinone is 86.0925 . The IUPAC Standard InChI is InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2, (H2,4,5,6) . The chemical structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Imidazolidinones work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Imidazolidinone include a triple point temperature of 397.3 K . The enthalpy of fusion is 11.5 kJ/mol at 401.2 K . The enthalpy of sublimation is 96.6 ± 0.8 kJ/mol based on data from 327 - 349 K .Scientific Research Applications
Synthesis Applications
- 2-Imidazolidinone derivatives have been synthesized for various purposes, including as intermediates in organic syntheses. For instance, the synthesis of 1-(2-chloroethyl)-2-imidazolidinone from urea and N-(hydroxyethyl)ethylenediamine has been noted for its industrial value due to low production cost and high yield (Chen, 2011).
Antibacterial and Antifungal Activities
- New derivatives of 2-imidazolidinone have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds, such as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones, showed significant antimicrobial activities (Ammar et al., 2016).
Electrophilic Amination
- 2-Imidazolidinone O-sulfonyloxime has been used in electrophilic amination reactions with Grignard reagents, leading to primary amines and N-methyl secondary amines, demonstrating its utility in organic chemistry (Kitamura, Chiba, & Narasaka, 2003).
Corrosion Inhibition
- 1-(2-Hydroxyethyl)-2-imidazolidinone has been studied as a corrosion inhibitor for mild steel in acidic solutions. It demonstrated effective inhibition and followed Langmuir adsorption isotherm, highlighting its potential use in material science (Keleşoğlu, Yıldız, & Dehri, 2019).
Catalytic Synthesis
- There have been significant advances in the catalytic synthesis of 2-imidazolidinones, which are key structural motifs in pharmaceuticals, natural products, and intermediates in organic syntheses. This review covers sustainable and efficient protocols for their synthesis, demonstrating their wide application in chemical synthesis (Casnati et al., 2019).
Carbonic Anhydrase Inhibition
- Arenesulfonyl-2-imidazolidinones have been investigated as inhibitors of the carbonic anhydrase enzyme, an important target in drug development. They showed micromolar inhibition constants, indicating potential pharmaceutical applications (Abdel-Aziz et al., 2015).
Safety and Hazards
2-Imidazolidinone may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .
Future Directions
While the future directions for 2-Imidazolidinone, 1-(2-hydroxypropyl)- are not explicitly mentioned in the search results, it is clear that continuous efforts are being made to develop more sustainable and efficient protocols for the synthesis of these heterocycles . This suggests that future research may continue to focus on improving these protocols and exploring new applications for these compounds.
Mechanism of Action
Target of Action
It is known that imidazolidinones are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
For instance, they can form an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .
Biochemical Pathways
It is known that imidazolidinones can be synthesized through various pathways, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Result of Action
It is known that imidazolidinones are important synthetic intermediates that can be transformed into a broad variety of complex structures .
Action Environment
It is known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator, in either mecn or ch2cl2 as the solvent at −40 °c to room temperature .
properties
IUPAC Name |
1-(2-hydroxypropyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5(9)4-8-3-2-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBUQYLWIJUFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439517 | |
| Record name | 2-Imidazolidinone, 1-(2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazolidinone, 1-(2-hydroxypropyl)- | |
CAS RN |
107890-85-7 | |
| Record name | 2-Imidazolidinone, 1-(2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxypropyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)
![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)
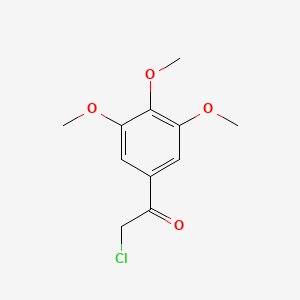

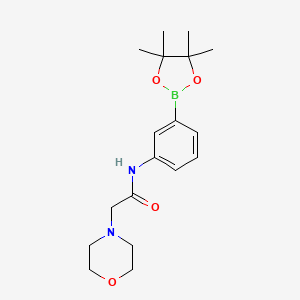
![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)
